molecular formula C11H12O4 B2401174 5-methoxychroman-3-carboxylic Acid CAS No. 112904-78-6

5-methoxychroman-3-carboxylic Acid

Cat. No.: B2401174
CAS No.: 112904-78-6
M. Wt: 208.213
InChI Key: XMGAJGALUQJCQE-UHFFFAOYSA-N
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Description

5-Methoxychroman-3-carboxylic acid is a naturally occurring compound found in various plants, including the leaves of the tea plant Camellia sinensis. It has gained attention in recent years due to its potential therapeutic and environmental applications. The compound has the molecular formula C11H12O4 and a molecular weight of 208.21 g/mol .

Scientific Research Applications

5-Methoxychroman-3-carboxylic acid has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound has been studied for its potential biological activities, including antioxidant and anti-inflammatory properties.

    Medicine: Research has explored its potential therapeutic applications, such as in the treatment of various diseases.

    Industry: It is used in the development of new materials and as a precursor in various industrial processes

Safety and Hazards

The safety information for 5-methoxychroman-3-carboxylic acid indicates that it has the GHS07 pictogram. The hazard statements include H302-H315-H319-H335, and the precautionary statements include P261-P280-P301+P312-P302+P352-P305+P351+P338 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methoxychroman-3-carboxylic acid can be achieved through various methods. One common approach involves the use of L-selectride, which is an expensive reagent, and requires reaction conditions at -50°C . Another method involves the use of chiral catalysts, such as ®-[(RuCl(H8-BINAP))2], which also requires specific reaction conditions .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

5-Methoxychroman-3-carboxylic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other functional groups.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols .

Mechanism of Action

The mechanism of action of 5-methoxychroman-3-carboxylic acid involves its interaction with various molecular targets and pathways. The compound is believed to exert its effects through antioxidant mechanisms, scavenging free radicals, and modulating inflammatory pathways . Specific molecular targets and pathways involved in its action are still under investigation.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 5-methoxychroman-3-carboxylic acid include:

  • 6-Methoxychroman-3-carboxylic acid
  • 5-Hydroxychroman-3-carboxylic acid
  • 5-Methoxychroman-2-carboxylic acid

Uniqueness

This compound is unique due to its specific structural features, such as the methoxy group at the 5-position and the carboxylic acid group at the 3-position. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

5-methoxy-3,4-dihydro-2H-chromene-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O4/c1-14-9-3-2-4-10-8(9)5-7(6-15-10)11(12)13/h2-4,7H,5-6H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMGAJGALUQJCQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1CC(CO2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

112904-78-6
Record name 5-methoxy-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A mixture of 5-methoxy-2H-1-benzopyran-3-carboxylic acid (12.25 g, prepared in a similar manner to that described above), 10% palladium-on-carbon catalyst (3 g) and ethanol (250 ml) was hydrogenated at 1 atmosphere for 1 hour. Hydrogen uptake was slow, so further catalyst (3 g) was added, and hydrogenation continued for 5 hours. The mixture was filtered and the solvent removed in vacuo to leave a semisolid which crystallised from 2-propanol to give a mass of pale yellow crystals which was broken up, collected by filtration, washed with ice-cold 2-propanol, dried in vacuo, ground to a powder, and redried in vacuo to give 5-methoxy-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid as a buff powder (7.4 g), m.p. 147°-150° C.
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